

# A Comprehensive Technical Guide to the Physical Properties of Boc-D-Pyr-Oet

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## Compound of Interest

Compound Name: *Boc-D-Pyr-Oet*

Cat. No.: *B131842*

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## Introduction

**Boc-D-Pyr-Oet**, chemically known as 1-tert-butyl 2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate, is a protected amino acid derivative of D-pyroglutamic acid.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and an ethyl ester at the carboxylic acid function, makes it a valuable chiral building block in synthetic organic chemistry.[2] This compound is particularly significant in the fields of medicinal chemistry and drug discovery, where it serves as a crucial intermediate in the synthesis of complex peptides and pharmacologically active molecules, including inhibitors for Hepatitis C enzymes and renin. This guide provides an in-depth overview of its physical properties, experimental characterization protocols, and applications.

## Physical and Chemical Properties

The physical and chemical characteristics of **Boc-D-Pyr-Oet** are summarized below. The data has been compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
IUPAC Name	1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate	[1]
Synonyms	Boc-D-pyroglutamic acid ethyl ester, Ethyl N-(tert-Butoxycarbonyl)-D-pyroglutamate, (R)-1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate	[1][3]
CAS Number	144978-35-8	[1][3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>5</sub>	[4][5]
Molecular Weight	257.28 g/mol	[1][4][5]
Appearance	White to off-white powder or solid	[3]
Melting Point	54-58 °C. Note: A value of 132-134 °C has also been reported, but the 54-58 °C range is more commonly cited.	[2][6]
Boiling Point	375 °C at 760 mmHg	[6]
Density	~1.2 g/cm <sup>3</sup>	[6]
Solubility	Slightly soluble in water; Soluble in organic solvents such as ethanol and methanol.	[2]
Optical Rotation	[α] <sup>20</sup> /D = +44° to +47° (c=1, in Methanol)	[6]
Storage	Store at room temperature in a dry, cool, and well-ventilated area.[2] Stock solutions can be stored at -20°C or -80°C.[7]	

## Experimental Protocols

Detailed experimental procedures for the characterization of **Boc-D-Pyr-Oet** are not extensively published in peer-reviewed literature; they are typically part of internal quality control documentation. However, based on the available data and standard laboratory practices, the following protocols can be outlined.

## Synthesis and Purification

The synthesis of **Boc-D-Pyr-Oet** is generally achieved through the N-protection of the D-pyrogutamic acid ethyl ester precursor.<sup>[2]</sup>

Protocol:

- **Reaction Setup:** D-pyrogutamic acid ethyl ester and a suitable base (e.g., triethylamine or DMAP) are dissolved in an appropriate aprotic solvent, such as acetonitrile, in a reaction vessel at 0 °C.
- **Boc-Protection:** Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), dissolved in the same solvent, is added dropwise to the stirred solution.
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, the solvent is removed under reduced pressure (rotary evaporation).
- **Purification:** The resulting residue is purified using column chromatography on silica gel, typically with a solvent system like ethyl acetate/hexane, to yield the final product as a white solid.<sup>[3]</sup>

## Characterization via <sup>1</sup>H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

Protocol:

- **Sample Preparation:** Dissolve a small amount of the purified product in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
- **Analysis:** The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants. For the analogous L-isomer, reported peaks include:  $\delta$  4.58 (dd), 4.22 (q), 2.56-2.66 (m), 2.48 (ddd), 2.25-2.35 (m), 1.97-2.04 (m), 1.48 (s, 9H for Boc group), and 1.28 (t, 3H for ethyl group).<sup>[3]</sup> The spectrum for the D-isomer is expected to be identical.

## Melting Point Determination

Protocol:

- A small, dry sample of the crystalline solid is packed into a capillary tube.
- The tube is placed in a calibrated melting point apparatus.
- The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point. For **Boc-D-Pyr-Oet**, this is consistently reported as 54-58 °C.<sup>[6]</sup>

## Optical Rotation Measurement

Specific rotation is a critical measure of enantiomeric purity for a chiral compound.

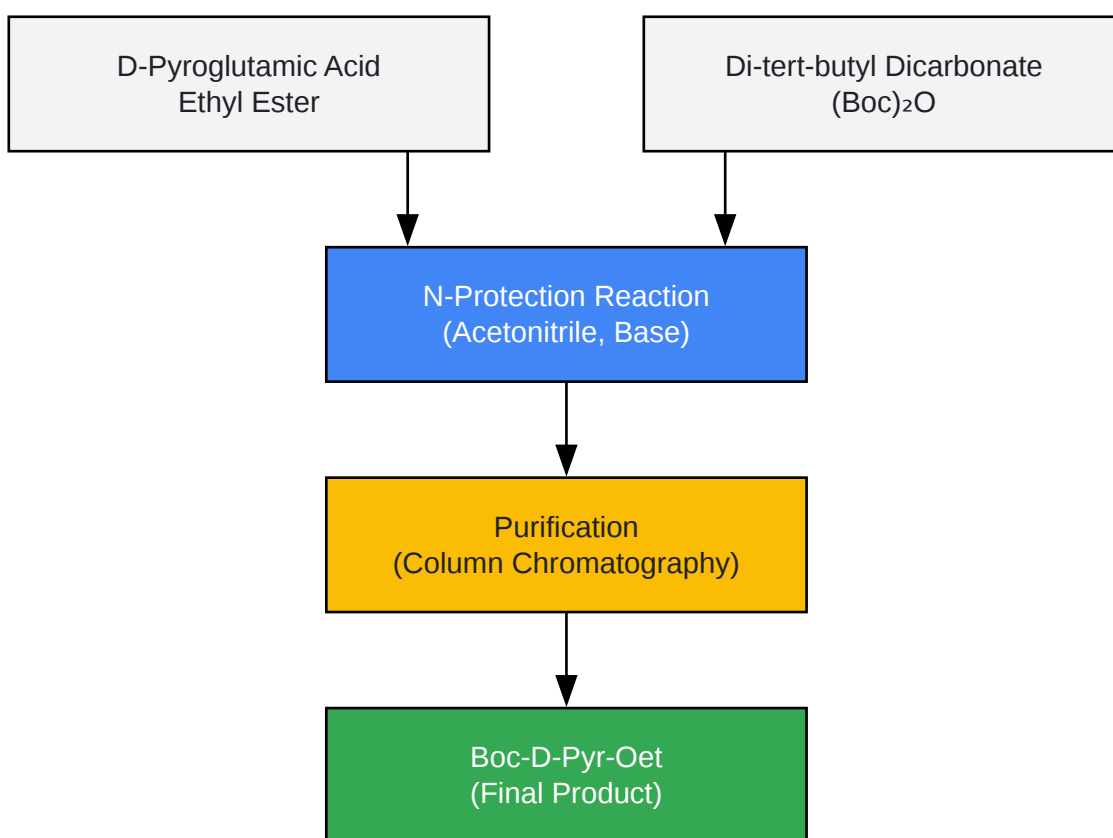
Protocol:

- **Solution Preparation:** A solution of **Boc-D-Pyr-Oet** is accurately prepared at a concentration of 1 g/100 mL ( $c=1$ ) using methanol as the solvent.<sup>[6]</sup>
- **Measurement:** The solution is placed in a polarimeter cell of a known path length (e.g., 1 dm).

- Reading: The optical rotation is measured using the sodium D-line (589 nm) at a controlled temperature (20 °C).
- Calculation: The specific rotation  $[\alpha]$  is calculated from the observed rotation. The expected value is between +44° and +47°.[6]

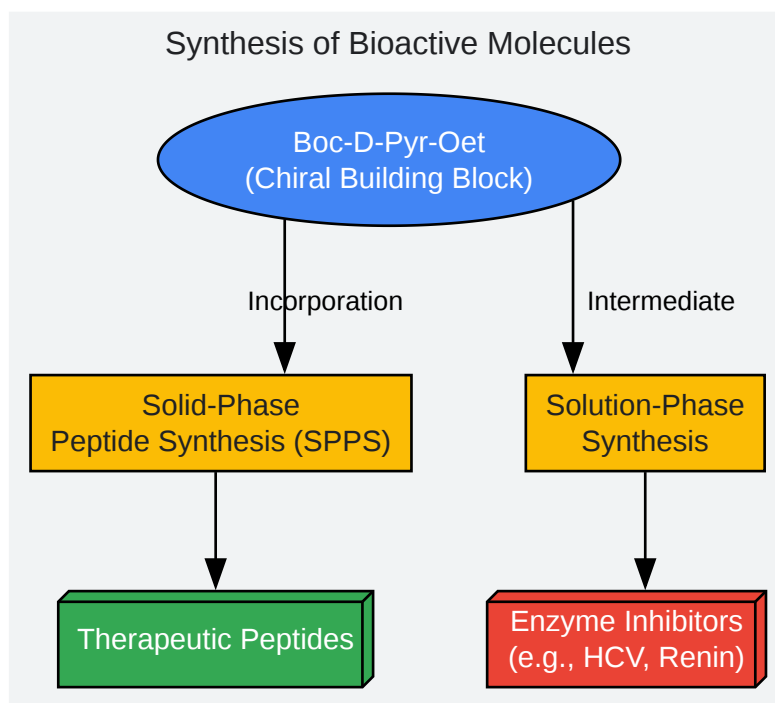
## Visualization of Chemical Workflows

The following diagrams illustrate the synthesis and application of **Boc-D-Pyr-Oet** in a research and development context.



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Caption: Synthetic workflow for the preparation of **Boc-D-Pyr-Oet**.



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Caption: Role of **Boc-D-Pyr-Oet** as an intermediate in drug development.

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## References

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